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Introduction

CGI-17341, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole, is a bicyclic
5-nitroimidazole derivative that has demonstrated significant antibacterial activity, particularly
against Mycobacterium tuberculosis. As a member of the nitroimidazole class, which includes
compounds like metronidazole, CGI-17341 is a prodrug that requires bioreductive activation to
exert its antimicrobial effects. This technical guide provides a comprehensive overview of the
available data on CGI-17341, including its mechanism of action, in vitro and in vivo efficacy,
and the experimental protocols used for its evaluation. Although promising, it is important to
note that the development of CGI-17341 was discontinued due to concerns regarding its
mutagenicity.

Core Data Summary
In Vitro Antibacterial Activity

The in vitro potency of CGI-17341 has been primarily evaluated against various strains of
Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR)
isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of CGI-17341 against Mycobacterium
tuberculosis
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Bacterial Strain Resistance Profile MIC (pg/mL)[1][2][3]
M. tuberculosis H37Rv Drug-Susceptible 0.1-0.3
Clinical Isolates Drug-Susceptible 0.1-0.3
Clinical Isolates Multidrug-Resistant 0.1-0.3

Table 2: Comparative MIC Values of CGI-17341 and Other Antitubercular Agents against M.
tuberculosis H37Rv

Compound MIC (pg/mL)[1][2][3]
CGI-17341 0.1-0.3

Isoniazid 0.025 - 0.05

Rifampin 0.05-0.1
Streptomycin 1.0-2.0

Ciprofloxacin 05-1.0

Norfloxacin 1.0-20

Notably, the activity of CGI-17341 is not affected by acidic pH, a condition often found within
the phagolysosomes of macrophages where M. tuberculosis resides. This is in contrast to other
antitubercular agents like isoniazid and ciprofloxacin, whose activity decreases at lower pH.[1]
[2] Furthermore, CGI-17341 does not exhibit cross-resistance with major first-line anti-TB drugs
such as isoniazid, rifampin, streptomycin, and ethambutol.[1][2][3]

In Vivo Efficacy

The in vivo efficacy of CGI-17341 has been demonstrated in a mouse model of tuberculosis.

Table 3: In Vivo Efficacy of CGI-17341 in a Mouse Model of Tuberculosis
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Parameter Value

50% Effective Dose (EDso) 7.7 mg/kg[1][2]

Administration Route Oral Gavage[1][2]

Effect on Survival Time Dose-dependent increase[1][2]

Mechanism of Action

As a 5-nitroimidazole, CGI-17341 is a prodrug that requires intracellular activation by the target
bacterium. The proposed mechanism of action involves a bioreductive activation pathway.

DNA Damage
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Proposed mechanism of action for CGI-17341.

The activation of nitroimidazoles in Mycobacterium tuberculosis is primarily mediated by a
deazaflavin (F420)-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of
the compound, leading to the formation of reactive nitrogen species, including nitric oxide.
These reactive species are highly cytotoxic and cause damage to essential macromolecules
such as DNA and proteins, ultimately leading to bacterial cell death.

Experimental Protocols
In Vitro Susceptibility Testing: The Proportion Method

The Minimum Inhibitory Concentration (MIC) of CGI-17341 against M. tuberculosis is typically
determined using the agar proportion method.[4]
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Workflow for MIC determination by the proportion method.
Methodology:

¢ Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to
a turbidity equivalent to a McFarland 0.5 standard.

¢ Drug Plate Preparation: Middlebrook 7H10 or 7H11 agar is supplemented with varying
concentrations of CGI-17341. A drug-free control plate is also prepared.
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¢ Inoculation: The drug-containing and control plates are inoculated with the bacterial
suspension.

¢ Incubation: Plates are incubated at 37°C for 21-28 days.

+ Reading and Interpretation: The number of colonies on the drug-containing plates is
compared to the number on the drug-free control. The MIC is defined as the lowest
concentration of the drug that inhibits more than 99% of the bacterial population.[4]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

The in vivo activity of CGI-17341 is assessed using a murine model of tuberculosis.[5][6][7][8]
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Workflow for in vivo efficacy testing in a mouse model.

Methodology:

Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M.
tuberculosis H37Rv.[7]

o Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 10-
14 days), treatment with CGI-17341 is initiated. The compound is administered daily via oral
gavage at various doses.[5] A control group receives the vehicle only.

e Monitoring: The survival of the mice is monitored daily. Body weight may also be recorded as
an indicator of health.

» Endpoint Analysis: At specific time points, or upon termination of the experiment, mice are
euthanized, and their lungs and spleens are aseptically removed and homogenized. The
bacterial load in these organs is quantified by plating serial dilutions of the homogenates on
appropriate agar media and counting the resulting colony-forming units (CFU).[5][6][8][9]

o Data Analysis: The 50% effective dose (EDso) is calculated based on the reduction in
bacterial load or the increase in survival time.

Synthesis

A detailed, step-by-step synthesis protocol for CGI-17341 is not readily available in the public
domain. However, based on the synthesis of structurally related bicyclic nitroimidazoles, a
plausible synthetic route can be outlined. The general approach involves the reaction of a
substituted nitroimidazole with an appropriate epoxide, followed by cyclization. For CGI-17341
(2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole), the synthesis would likely start from a 4(5)-
nitroimidazole and 1,2-epoxybutane.

Mutagenicity

A significant factor that halted the further development of CGI-17341 was its mutagenic
potential. This is often assessed using the Ames test.

Ames Test: This is a widely used method to assess the mutagenic potential of chemical
compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for
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histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test
measures the ability of a substance to cause mutations that result in a reversion to the
prototrophic state, allowing the bacteria to grow on a histidine-free medium. A positive result in
the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.

Conclusion

CGI-17341 is a potent 5-nitroimidazole antibacterial agent with excellent in vitro activity against
both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. Its efficacy has also
been demonstrated in in vivo models of tuberculosis. The compound's mechanism of action,
involving bioreductive activation, is consistent with other members of the nitroimidazole class.
However, the discovery of its mutagenic properties ultimately led to the cessation of its
development. Despite this, the study of CGI-17341 has provided valuable insights into the
structure-activity relationships of bicyclic nitroimidazoles and has contributed to the
development of newer, non-mutagenic analogues that are currently in clinical development for
the treatment of tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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